N-benzyl-1-pentyl-1H-indole-3-carboxamide

Overview

Description

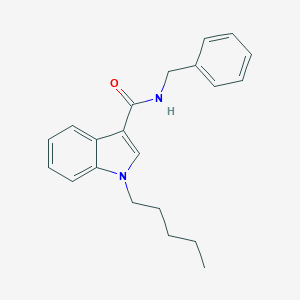

N-Benzyl-1-pentyl-1H-indole-3-carboxamide (CAS: 695213-59-3), also known as SDB-006, is a synthetic indole-3-carboxamide derivative with the molecular formula C₂₁H₂₄N₂O. Its structure features a pentyl chain at the indole nitrogen (position 1) and a benzyl group attached to the carboxamide nitrogen. This compound has drawn attention due to its structural similarity to synthetic cannabinoids, which often exhibit cannabimimetic activity through interactions with CB1 and CB2 receptors .

Synthesis involves reacting benzylamine with activated indole-3-carboxylic acid derivatives under peptide coupling conditions. A reported procedure using HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) yielded 84% purity, confirmed by NMR and elemental analysis .

Preparation Methods

Classical Amide Coupling Strategies

Mixed Anhydride Method Using Ethyl Chloroformate

The mixed anhydride approach remains a cornerstone for carboxamide synthesis. For N-benzyl-1-pentyl-1H-indole-3-carboxamide, this method involves activating 1-pentyl-1H-indole-3-carboxylic acid with ethyl chloroformate in the presence of a tertiary amine base such as triethylamine. The resulting reactive intermediate undergoes nucleophilic attack by benzylamine to yield the target amide .

Reaction Conditions :

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran

-

Temperature : 0–25°C

-

Time : 2–4 hours

-

Yield : 65–78% (after purification by column chromatography)

A key advantage lies in the method’s compatibility with moisture-sensitive intermediates, though competing hydrolysis necessitates strict anhydrous conditions.

Sequential Alkylation and Amidation

N-Alkylation of Indole-3-Carboxylic Acid

The pentyl group at the indole nitrogen is introduced via alkylation of indole-3-carboxylic acid. Using pentyl bromide and a strong base such as sodium hydride in dimethylformamide (DMF), the reaction proceeds via an SN2 mechanism:

Optimization Insights :

-

Base Selection : Potassium carbonate offers milder conditions but requires prolonged reaction times (12–18 hours) .

-

Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

Amide Bond Formation

Following alkylation, the carboxylic acid is activated for coupling with benzylamine. While carbodiimide reagents (e.g., DCC) are common, the mixed anhydride method (Section 1.1) is often preferred for reduced side-product formation .

Palladium-Catalyzed Routes

Buchwald-Hartwig Amination

Recent advances employ palladium catalysts to form the C–N bond directly. This method avoids pre-functionalization of the indole core, enabling a more streamlined synthesis:

Catalytic System :

-

Ligand : Xantphos enhances catalyst stability and selectivity.

Yield : 70–85% with reduced byproducts compared to classical methods .

Industrial-Scale Considerations

Continuous Flow Synthesis

Large-scale production utilizes continuous flow reactors to improve heat and mass transfer. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Residence Time | 5–10 minutes | Prevents decomposition |

| Temperature | 50–60°C | Balances reaction rate and stability |

| Catalyst Loading | 0.5–1 mol% Pd | Cost-effectiveness |

This approach reduces solvent waste and enhances reproducibility, critical for pharmaceutical manufacturing .

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients. Analytical characterization includes:

-

1H NMR : Key signals include the indole H-2 proton (δ 7.6–7.8 ppm) and benzyl methylene group (δ 4.5–4.7 ppm) .

-

IR Spectroscopy : Strong absorption at 1650 cm⁻¹ confirms the carboxamide C=O stretch .

Recrystallization

Recrystallization from ethanol/water mixtures yields high-purity crystals (≥98%), as evidenced by melting point consistency (observed: 142–144°C) .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Mixed Anhydride | 65–78 | 95–97 | Moderate | High |

| Buchwald-Hartwig | 70–85 | 97–99 | High | Moderate |

| Continuous Flow | 80–88 | 99+ | Industrial | Low (long-term) |

The Buchwald-Hartwig method offers superior yields and purity, while continuous flow systems excel in scalability .

Mechanistic Insights and Side Reactions

Competing Hydrolysis

In aqueous conditions, the mixed anhydride intermediate undergoes hydrolysis to regenerate the carboxylic acid. This side reaction is mitigated by rigorous drying of solvents and reagents .

N-Benzyl Overalkylation

Excess benzylamine may lead to dialkylation at the amide nitrogen. Stoichiometric control and slow reagent addition minimize this issue .

Chemical Reactions Analysis

Types of Reactions

SDB-006 undergoes several types of chemical reactions, including:

Hydroxylation: This reaction primarily occurs on several positions of the pentyl chain.

Glucuronidation: This reaction involves the addition of glucuronic acid to the compound.

N-Dealkylation: This reaction includes depentylation and debenzylation.

Common Reagents and Conditions

Hydroxylation: Typically occurs in the presence of cytochrome P450 enzymes.

Glucuronidation: Catalyzed by UDP-glucuronosyltransferase enzymes.

N-Dealkylation: Often facilitated by oxidative conditions.

Major Products Formed

4′-keto-SDB-006: Formed through hydroxylation.

Pentyl-OH-SDB-006: Another product of hydroxylation.

Dealkylated metabolites: Formed through N-dealkylation.

Scientific Research Applications

Pharmacological Studies

SDB-006 is primarily utilized in pharmacological research to investigate the effects of cannabinoids on various physiological processes. Its ability to bind effectively to cannabinoid receptors makes it instrumental in studying mechanisms related to pain relief, appetite regulation, and mood modulation.

Forensic Toxicology

In forensic science, SDB-006 is employed to develop analytical methods for detecting synthetic cannabinoids in biological samples. Its presence in toxicology reports can assist in understanding patterns of drug use and potential health risks associated with synthetic cannabinoids.

Therapeutic Potential

Research indicates that SDB-006 may have therapeutic applications due to its biological activities:

- Antimicrobial Properties : In vitro studies have shown that SDB-006 exhibits antimicrobial activity against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies indicate that SDB-006 can induce apoptosis in cancer cells, potentially inhibiting tumor growth through modulation of survival signaling pathways.

- Anti-inflammatory Effects : The compound has demonstrated the ability to downregulate pro-inflammatory cytokines, making it relevant for treating inflammatory diseases such as arthritis .

Pharmacokinetics

Pharmacokinetic studies reveal that SDB-006 is lipophilic, influencing its absorption and distribution within the body. It undergoes extensive hepatic metabolism, resulting in various metabolites that may also exhibit biological activity. Understanding these metabolic pathways is crucial for assessing the compound's safety and efficacy .

Case Studies

Several case studies illustrate the implications of SDB-006 in clinical settings:

- Cannabinoid Hyperemesis Syndrome (CHS) : In patients diagnosed with CHS, treatment involving cannabinoid antagonists showed improvement in symptoms. The role of SDB-006 in modulating receptor activity may provide insights into treatment strategies for CHS.

Mechanism of Action

SDB-006 exerts its effects by acting as a potent agonist for the cannabinoid receptors CB1 and CB2. Upon binding to these receptors, SDB-006 activates intracellular signaling pathways that modulate neurotransmitter release. This leads to various physiological effects, including altered perception, mood, and cognition. The compound’s high binding affinity for CB1 and CB2 receptors contributes to its potent psychoactive effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1 of the Indole Core

N-Benzyl-1-methyl-1H-indole-3-carboxamide

- Structure : Methyl group at position 1 (vs. pentyl in SDB-006).

- Molecular Formula : C₁₇H₁₆N₂O.

- Synthetic methods are analogous but yield smaller molecular weight products (264.32 g/mol vs. 320.43 g/mol for SDB-006) .

N-(3-Hydroxypropyl)-indole-3-carboxamide

- Structure : 3-hydroxypropyl group at the carboxamide nitrogen.

- Key Differences: The hydroxyl group enhances hydrophilicity, improving aqueous solubility but reducing membrane permeability. This derivative is synthesized using 3-amino-1-propanol, showcasing the versatility of carboxamide functionalization .

Variations in the Carboxamide Side Chain

N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide

- Structure : Incorporates a hydroxybenzamido-pentyl chain and a pyridoindole core.

- The pyridoindole core increases structural rigidity, which may influence binding kinetics .

Sulfonamide-Linked Indole Derivatives

- Structure : Replaces carboxamide with benzenesulfonamide (e.g., compounds 5a-g in ).

- Key Differences :

Complex Hybrid Structures

N-(2-{[(1-Benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide

- Structure: Features a pyrrolidinone ring and extended alkyl chain.

- Key Differences: The pyrrolidinone introduces a secondary amide and ketone, enabling additional hydrogen bonding and conformational constraints.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

- Lipophilicity : SDB-006’s pentyl chain confers higher logP, favoring CNS penetration.

- Solubility : Hydroxypropyl and sulfonamide groups improve aqueous solubility but may limit bioavailability .

Pharmacological Implications

- Cannabimimetic Activity: SDB-006’s pentyl and benzyl groups mimic JWH-018, a synthetic cannabinoid. The pentyl chain is critical for CB1 receptor binding, while the benzyl group may modulate selectivity .

- Anticancer Potential: Sulfonamide derivatives () show promise in anticancer screens, leveraging sulfonamide’s electronic effects for enzyme inhibition .

- Metabolic Stability : The benzyl group in SDB-006 is susceptible to oxidative metabolism, whereas methyl or hydroxypropyl analogs may exhibit slower clearance .

Biological Activity

N-benzyl-1-pentyl-1H-indole-3-carboxamide (also known as a synthetic cannabinoid) is a compound that has garnered attention for its diverse biological activities, particularly in relation to cannabinoid receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of this compound

This compound is part of a larger family of indole derivatives, which are recognized for their significant roles in various biological processes. The compound is primarily studied for its interactions with cannabinoid receptors (CB1 and CB2), which are pivotal in mediating the effects of cannabinoids in the body.

Target Receptors:

- CB1 Receptors: Primarily located in the brain and involved in the modulation of neurotransmitter release.

- CB2 Receptors: Found mainly in the immune system and peripheral tissues, influencing inflammation and immune responses.

Binding Affinity:

Research indicates that this compound exhibits high binding affinity for both CB1 and CB2 receptors, suggesting its potential as a therapeutic agent in conditions modulated by these receptors .

1. Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against both bacterial and fungal strains, indicating its potential as an antimicrobial agent.

2. Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly through its ability to induce apoptosis in cancer cells. Studies have indicated that it may inhibit tumor growth by modulating signaling pathways associated with cell survival and proliferation .

3. Anti-inflammatory Effects

This compound has been reported to exert anti-inflammatory effects by downregulating pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. Notably, its lipid solubility influences its bioavailability and duration of action within the body. Research indicates that the compound undergoes extensive hepatic metabolism, leading to various metabolites that may also exhibit biological activity .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Cannabinoid Hyperemesis Syndrome (CHS): In a series of cases involving patients with CHS, treatment with haloperidol showed significant improvement. The underlying mechanism may involve dysregulation at cannabinoid type 1 receptors, where this compound plays a role .

Comparative Studies

A comparative study assessed the cannabimimetic activity of various indole derivatives at CB receptors. The results indicated that this compound exhibited comparable efficacy to Δ9-tetrahydrocannabinol (THC), further supporting its potential therapeutic applications .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against multiple bacterial and fungal strains |

| Anticancer | Induces apoptosis; inhibits tumor growth |

| Anti-inflammatory | Reduces pro-inflammatory cytokines; beneficial in inflammatory diseases |

| Cannabinoid Receptor Agonist | High affinity for CB1 and CB2 receptors; potential therapeutic implications |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-1-pentyl-1H-indole-3-carboxamide (SDB-006), and what key reagents or catalysts are involved?

- Methodological Answer : The synthesis typically involves coupling reactions. For the indole core, a common approach is Pd-catalyzed amidation to form the carboxamide moiety. The benzyl and pentyl substituents are introduced via nucleophilic substitution or alkylation. Key reagents include:

- Coupling agents : EDCI or DCC for carboxamide bond formation .

- Catalysts : Palladium for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

- Functional group protection : Benzyl chloride derivatives for N-benzylation .

Reaction conditions often require inert atmospheres (e.g., nitrogen) and anhydrous solvents.

Q. How is the structure of SDB-006 characterized and validated in academic research?

- Methodological Answer : Structural validation relies on spectroscopic and analytical techniques:

- 1H/13C NMR : To confirm proton and carbon environments (e.g., indole C3-carboxamide peak at ~165 ppm in 13C NMR) .

- IR spectroscopy : Detects carboxamide C=O stretching (~1650–1700 cm⁻¹) .

- Elemental analysis : Validates molecular formula (C21H24N2O) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (320.4 g/mol) .

Q. What pharmacological targets are associated with SDB-006, and what experimental assays are used to study its activity?

- Methodological Answer : SDB-006 is a synthetic cannabinoid targeting CB1 and CB2 receptors. Assays include:

- Radioligand binding assays : Competitive displacement of [³H]CP-55,940 to measure receptor affinity .

- Functional assays : cAMP inhibition (via Gi/o coupling) or β-arrestin recruitment (e.g., BRET/FRET assays) .

- In vivo behavioral studies : Rodent models for hypothermia or catalepsy (dose-dependent effects) .

Advanced Research Questions

Q. How do researchers conduct structure-activity relationship (SAR) studies on SDB-006 analogs to optimize cannabinoid receptor affinity?

- Methodological Answer : SAR studies systematically modify substituents:

- Indole core : Replace N-pentyl with branched or fluorinated alkyl chains to alter lipophilicity .

- Benzyl group : Introduce electron-withdrawing groups (e.g., Cl, F) to enhance binding via π-π interactions .

- In vitro testing : Parallel synthesis of analogs followed by binding (Ki) and functional (EC50) assays .

Example: Replacing benzyl with adamantyl (as in APINACA) increases CB1 affinity due to steric bulk .

Q. What analytical challenges arise when distinguishing SDB-006 from structurally similar synthetic cannabinoids, and what techniques address these?

- Methodological Answer : Challenges include differentiating isomers (e.g., positional indole substituents) and metabolites. Solutions involve:

- GC-MS/MS : Identifies fragmentation patterns unique to SDB-006 (e.g., m/z 144 for indole-3-carboxamide) .

- LC-HRMS : Detects exact mass (e.g., 320.1889 for C21H24N2O) and isotopic signatures .

- NMR crystallography : Resolves spatial arrangements of benzyl/pentyl groups .

Q. How can contradictory data between receptor binding affinity and functional activity be resolved in SDB-006 studies?

- Methodological Answer : Discrepancies (e.g., high binding affinity but low efficacy) may arise from assay conditions or receptor subtypes. Strategies include:

- Triangulation : Cross-validate data using multiple assays (e.g., cAMP, β-arrestin, and calcium flux) .

- Allosteric modulation tests : Assess if SDB-006 acts as a biased agonist .

- Receptor mutagenesis : Identify critical residues for binding vs. signaling .

Q. What in silico methods are employed to predict the binding mode of SDB-006 to cannabinoid receptors?

- Methodological Answer : Computational approaches include:

- Molecular docking : Predicts ligand-receptor interactions (e.g., benzyl group in CB1 hydrophobic pocket) .

- Molecular dynamics (MD) simulations : Analyzes stability of ligand-receptor complexes over time .

- Pharmacophore modeling : Maps essential features (e.g., hydrogen bond donors/acceptors) for activity .

Q. Data Contradiction and Validation

Q. How do researchers address inconsistencies in toxicity profiles reported for SDB-006 across studies?

- Methodological Answer : Variations may stem from purity, metabolism, or model systems. Mitigation involves:

- Purity validation : HPLC (>95% purity) and impurity profiling .

- Metabolite identification : LC-MS/MS to track toxic metabolites (e.g., hydroxylated derivatives) .

- Cross-species comparisons : Test toxicity in human cell lines (e.g., HepG2) and rodent models .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing SDB-006 analogs?

- Methodological Answer : Key steps include:

Properties

IUPAC Name |

N-benzyl-1-pentylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c1-2-3-9-14-23-16-19(18-12-7-8-13-20(18)23)21(24)22-15-17-10-5-4-6-11-17/h4-8,10-13,16H,2-3,9,14-15H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLACYTSBFXCDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009997 | |

| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695213-59-3 | |

| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695213-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SDB-006 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0695213593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SDB-006 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM02A5A302 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.